molecular formula C23H18ClN3O3 B11185673 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11185673
M. Wt: 419.9 g/mol
InChI Key: CIRMYJJXDFZFOM-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenyl and 4-methylphenyl acetamide derivatives.

    Cyclization: The key step involves the cyclization of these derivatives to form the quinazolinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the quinazolinone core with the acetamide moiety to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels and L-type calcium channels, which are involved in the regulation of neuronal excitability . By modulating these channels, the compound can exert its anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-9-11-17(12-10-15)25-21(28)14-26-20-8-3-2-7-19(20)22(29)27(23(26)30)18-6-4-5-16(24)13-18/h2-13H,14H2,1H3,(H,25,28)

InChI Key

CIRMYJJXDFZFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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